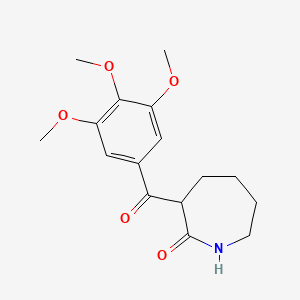
2-(2,6-Dimethylphenyl)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylphenyl)-2-butanol (DMPB) is an organic compound belonging to the class of compounds known as secondary alcohols. It is a colorless liquid with a low melting point and a mild odor. DMPB has a wide range of applications in the field of chemistry and has been studied extensively in recent years.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylphenyl)-2-butanol is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as indoles and quinolines. It is also used to study the effects of secondary alcohols on enzyme activity, as well as to study the reactivity of secondary alcohols with other organic molecules. 2-(2,6-Dimethylphenyl)-2-butanol has been used in the study of the mechanism of action of several drugs, such as the anti-cancer drug imatinib.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethylphenyl)-2-butanol is not well understood. It is believed that the compound acts as a proton donor, donating a proton to an electron-rich substrate, such as an enzyme. This proton donation results in the formation of an intermediate, which can then be converted into a product by the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,6-Dimethylphenyl)-2-butanol are not well understood. Studies have shown that the compound has an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and thymidylate synthase. It has also been shown to have an inhibitory effect on the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(2,6-Dimethylphenyl)-2-butanol in lab experiments is its low cost and ease of synthesis. Additionally, it is a relatively non-toxic compound, making it safe to handle in a laboratory setting. One limitation of using 2-(2,6-Dimethylphenyl)-2-butanol in lab experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are many potential future directions for 2-(2,6-Dimethylphenyl)-2-butanol research. One potential direction is the development of new synthetic methods for the synthesis of 2-(2,6-Dimethylphenyl)-2-butanol and related compounds. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 2-(2,6-Dimethylphenyl)-2-butanol, as well as its mechanism of action. Finally, further research could be conducted to explore the potential applications of 2-(2,6-Dimethylphenyl)-2-butanol in drug development.
Métodos De Síntesis
2-(2,6-Dimethylphenyl)-2-butanol can be synthesized through a variety of methods, depending on the desired outcome. The most common method is the reaction of 2,6-dimethylphenol (DMP) with butyl lithium, which yields a mixture of 2-(2,6-Dimethylphenyl)-2-butanol and other byproducts. Other methods include the reaction of DMP with sodium borohydride, the reaction of DMP with a Grignard reagent, and the reaction of DMP with an aldehyde.
Propiedades
IUPAC Name |
2-(2,6-dimethylphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-12(4,13)11-9(2)7-6-8-10(11)3/h6-8,13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKCSFWLIKUDER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=C(C=CC=C1C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














